BenchChemオンラインストアへようこそ!

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide

SYK inhibition kinase inhibitor potency cell-free assay

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide, commonly known as TAK-659 or mivavotinib, is an orally bioavailable, reversible, ATP-competitive dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). It belongs to the nicotinamide class of kinase inhibitors and exhibits potent enzymatic inhibition with IC50 values of 3.2 nM for SYK and 4.6 nM for FLT3.

Molecular Formula C17H17F3N4O2
Molecular Weight 366.344
CAS No. 2034248-21-8
Cat. No. B2378223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide
CAS2034248-21-8
Molecular FormulaC17H17F3N4O2
Molecular Weight366.344
Structural Identifiers
SMILESC1CC(CCC1NC(=O)C2=CN=C(C=C2)C(F)(F)F)OC3=NC=CC=N3
InChIInChI=1S/C17H17F3N4O2/c18-17(19,20)14-7-2-11(10-23-14)15(25)24-12-3-5-13(6-4-12)26-16-21-8-1-9-22-16/h1-2,7-10,12-13H,3-6H2,(H,24,25)
InChIKeyRJDDTLXCNCUVLP-JOCQHMNTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide (TAK-659/Mivavotinib): Pharmacological Identity & Procurement-Relevant Classification


N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide, commonly known as TAK-659 or mivavotinib, is an orally bioavailable, reversible, ATP-competitive dual inhibitor of spleen tyrosine kinase (SYK) and FMS-like tyrosine kinase 3 (FLT3). It belongs to the nicotinamide class of kinase inhibitors and exhibits potent enzymatic inhibition with IC50 values of 3.2 nM for SYK and 4.6 nM for FLT3 . TAK-659 has been evaluated in multiple Phase 1/2 clinical trials for relapsed/refractory B-cell lymphomas and acute myeloid leukemia (AML), establishing human pharmacokinetic and safety benchmarks . The compound represents a chemically distinct, dual-targeting inhibitor whose biological profile cannot be replicated by selective SYK agents such as fostamatinib or entospletinib, making precise identity verification and activity benchmarking essential for procurement decisions .

Why Generic Substitution of SYK Inhibitors Is Scientifically Unsound: The Case for TAK-659 (CAS 2034248-21-8) Traceability


SYK inhibitors are a mechanistically heterogeneous class, and assuming functional interchangeability among them introduces significant risk in translational research and procurement. TAK-659 (mivavotinib) uniquely couples potent SYK inhibition (IC50 3.2 nM) with equipotent FLT3 inhibition (IC50 4.6 nM), a dual-target profile absent in widely cited SYK-selective agents such as entospletinib (SYK IC50 7.7 nM; >13-fold selectivity over FLT3) . In primary patient-derived AML cells, TAK-659 and fostamatinib showed significantly higher antiproliferative activity in FLT3-mutated versus FLT3-wildtype patient samples, demonstrating a genotype-dependent efficacy pattern that selective SYK inhibitors cannot replicate . Substituting TAK-659 with a selective SYK agent sacrifices FLT3 co-inhibition and may lead to fundamentally different experimental outcomes in FLT3-driven disease models. Therefore, compound identity must be traceable to a verifiable CAS number and associated analytical documentation to ensure experimental reproducibility.

TAK-659 (CAS 2034248-21-8) Procurement Checklist: 6 Decision-Changing Quantitative Differentiators Against Key Comparators


SYK Inhibitory Potency: TAK-659 vs. Fostamatinib, Entospletinib & Cerdulatinib

TAK-659 demonstrates the highest SYK inhibitory potency among clinically evaluated SYK inhibitors in cell-free enzymatic assays. TAK-659 inhibits SYK with an IC50 of 3.2 nM , compared to fostamatinib (R406 active metabolite) at 41 nM , entospletinib (GS-9973) at 7.7 nM , and cerdulatinib at 32 nM . This represents a 12.8-fold greater potency than the FDA-approved SYK inhibitor fostamatinib and a 2.4-fold improvement over entospletinib, enabling lower effective concentrations in target-engagement studies.

SYK inhibition kinase inhibitor potency cell-free assay

Dual SYK/FLT3 Inhibition: The Definitive Differentiation from Selective SYK Agents

TAK-659 is a potent dual inhibitor of both SYK and FLT3 with IC50 values of 3.2 nM and 4.6 nM, respectively, representing near-equipotent dual targeting . In contrast, entospletinib, a selective SYK inhibitor, exhibits an FLT3 IC50 of 139 nM—a 30-fold selectivity gap against FLT3 . Fostamatinib similarly shows 5-fold reduced potency against FLT3 compared to SYK . This dual targeting is functionally significant: TAK-659 sensitivity is enriched in FLT3-ITD-dependent cell lines (MV4-11, MOLM-13) while showing no cytotoxicity against wild-type FLT3 lines (RS4-11, RA1), confirming FLT3-mediated activity . In patient-derived AML cells, TAK-659 demonstrates significantly higher antiproliferative activity in FLT3-mutated versus FLT3-wildtype patient samples, a genotype-dependent effect not observed with selective SYK inhibitors .

dual kinase inhibition FLT3 AML B-cell malignancies

Broad Kinase Selectivity: >50-Fold Discrimination Across 290 Kinases

In a broad kinase selectivity panel, TAK-659 demonstrated >50-fold selectivity for SYK and FLT3 over 290 other protein kinases tested . The mean accumulation ratio of 2.1- to 2.6-fold after 15 days of once-daily dosing, combined with a moderate peak-to-trough ratio of 3.2–4.2 , supports sustained target coverage within a defined therapeutic window. This selectivity window exceeds that typically reported for multi-targeted kinase inhibitors and is critical for chemical biology applications requiring target-specific pharmacological modulation. In contrast, the prodrug fostamatinib (active metabolite R406) inhibits Flt3, Lyn, and Lck at similar concentrations, resulting in a broader off-target profile .

kinase selectivity off-target profiling chemical probe criteria

In Vivo Xenograft Tumor Growth Inhibition: TAK-659 vs. BTK Inhibitor in GCB-DLBCL

In an OCI-LY-19 germinal center B-cell (GCB) subtype DLBCL xenograft model, daily oral administration of 60 mg/kg TAK-659 achieved 37% tumor growth inhibition (TGI), outperforming a BTK inhibitor that achieved only 15% TGI under the same conditions . Across multiple DLBCL subtypes, TAK-659 demonstrated consistent antitumor activity: OCI-LY-10 (ABC subtype) TGI 50%, HBL-1 TGI 40%, PHTX-95L (primary human tumor xenograft) TGI 70%, and WSU (non-ABC/GCB) TGI 50% . The observation that TAK-659 outperformed a BTK inhibitor in the GCB subtype, which is typically less sensitive to BTK inhibition, supports the hypothesis that dual SYK/FLT3 inhibition targets BCR signaling upstream of BTK, potentially expanding therapeutic applicability to broader DLBCL subtypes .

in vivo efficacy DLBCL xenograft tumor growth inhibition BCR signaling

Clinical Pharmacokinetic Profile in 159 Patients: Half-Life, Accumulation, and FLT3 Inhibition Threshold

A population pharmacokinetic analysis of TAK-659 (mivavotinib) in 159 patients from two Phase 1/2 clinical studies established key PK parameters: apparent clearance (CL/F) of 31.6 L/h, apparent central volume of distribution (Vc/F) of 893 L, and a terminal half-life of approximately 20 hours . The long half-life supports once-daily (QD) dosing, with mean accumulation of 2.1- to 2.6-fold after 15 days of QD administration . Critically, simulations showed that median steady-state trough concentrations following 70 mg twice-daily and 160 mg daily dosing were commensurate with 100 ng/mL, a level associated with >90% FLT3 inhibition in ex vivo plasma inhibitory activity assays . Renal clearance of unchanged drug accounted for 30–34% of apparent oral clearance, providing guidance for procurement specifications in studies involving renally impaired models .

population pharmacokinetics half-life trough concentration target engagement

Solubility Profile: TAK-659 Free Base vs. Hydrochloride Salt Form Considerations

TAK-659 free base (CAS 2034248-21-8) exhibits limited DMSO solubility (<1 mg/mL, classified as insoluble or slightly soluble), a common characteristic of highly crystalline kinase inhibitors . The hydrochloride salt form (CAS 1952251-28-3) demonstrates aqueous solubility of 2–3 mg/mL (5.25–7.88 mM) in warmed water with pH adjustment to 3 using HCl, while remaining insoluble in ethanol . This solubility profile contrasts with entospletinib, which is typically formulated in DMSO for in vitro assays, and fostamatinib (R788), which is administered as a disodium salt prodrug . Procurement specifications must clearly differentiate between free base and salt forms, as solubility differences directly impact compound handling, stock solution preparation, and in vitro assay design.

compound solubility DMSO solubility formulation in vitro assay compatibility

TAK-659 (CAS 2034248-21-8) Downstream Application Scenarios: From Bench to Translational Research


FLT3-ITD-Positive AML Preclinical Efficacy Studies

For investigators studying acute myeloid leukemia with FLT3 internal tandem duplication (ITD) mutations, TAK-659 provides the combined SYK and FLT3 inhibition that is absent from selective SYK agents. TAK-659 demonstrates sensitivity in FLT3-ITD-dependent cell lines (MV4-11, MOLM-13) while sparing wild-type FLT3 lines, and exhibits significantly higher antiproliferative effects in FLT3-mutated patient-derived AML cells compared to nonmutated cells . The established clinical PK parameters (half-life ≈20 h, trough threshold 100 ng/mL for >90% FLT3 inhibition) enable PK/PD-guided dose selection for in vivo xenograft and patient-derived xenograft (PDX) studies .

DLBCL Subtype-Specific BCR Signaling Research

TAK-659 is particularly suited for research in diffuse large B-cell lymphoma (DLBCL) where B-cell receptor (BCR) signaling is implicated across molecular subtypes. In preclinical DLBCL models, TAK-659 achieved TGI of 37–70% across ABC, GCB, and non-ABC/GCB subtypes, outperforming a BTK inhibitor in the GCB subtype (TGI 37% vs. 15%) . This makes TAK-659 a strategic procurement choice for academic and industry groups investigating therapeutic strategies in BTK-resistant or GCB-subtype DLBCL, where SYK inhibition upstream of BTK may offer broader pathway suppression .

Kinase Selectivity Profiling and Chemical Biology Tool Compound Applications

With >50-fold selectivity for SYK and FLT3 over 290 other protein kinases, TAK-659 meets criteria for a high-quality chemical probe for dissecting SYK- and FLT3-dependent signaling pathways . Its well-characterized selectivity profile enables researchers to attribute cellular phenotypes specifically to SYK/FLT3 inhibition rather than to off-target kinase effects, a critical requirement for publication-quality target validation studies. The dual targeting also enables investigation of SYK-FLT3 crosstalk mechanisms in hematopoietic malignancies .

Comparative SYK Inhibitor Benchmarking in Patient-Derived Ex Vivo Models

For translational research programs evaluating SYK inhibitor efficacy in primary patient samples, TAK-659 serves as a benchmark dual inhibitor alongside selective agents. In a direct comparative study of five SYK inhibitors (fostamatinib, entospletinib, cerdulatinib, TAK-659, RO9021) in primary AML cells, TAK-659 demonstrated significant apoptosis induction and cytokine/chemokine release inhibition, with antiproliferative effects significantly enriched in FLT3-mutated patient samples . Procurement of TAK-659 alongside selective SYK agents (e.g., entospletinib) enables controlled experiments that can dissect the contribution of FLT3 co-inhibition to overall anti-leukemic activity .

Quote Request

Request a Quote for N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)-6-(trifluoromethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.